Cardiac Electrophysiology Safety: Belinostat Demonstrates No QTc Prolongation vs. Vorinostat's hERG-Mediated Cardiotoxicity
Belinostat is differentiated from vorinostat by its absence of clinically meaningful cardiac repolarization effects. Pooled ECG analyses from multiple belinostat clinical trials demonstrated no meaningful effect on cardiac repolarization, no clinically relevant changes in heart rate, PR duration, or QRS duration, and zero cases of Torsades de Pointes [1]. In contrast, vorinostat exhibits potent hERG ion-channel inhibition (IC50 = 322 nM) at clinically achievable concentrations (Cmax = 1,200 nM), a finding that correlates with the highest rate of cardiac adverse drug reactions among all HDAC inhibitors (n = 146, P < 0.05) and 7 reported cases of Torsades de Pointes [2]. Romidepsin similarly carries FDA-mandated ECG and electrolyte monitoring requirements due to QTc prolongation risk [3]. This safety differentiation has direct implications for selecting belinostat in patient populations with pre-existing cardiovascular comorbidities or in preclinical models requiring extended exposure without cardiotoxicity confounders.
| Evidence Dimension | Cardiac repolarization safety — hERG inhibition and Torsades de Pointes incidence |
|---|---|
| Target Compound Data | Belinostat: No meaningful QTc prolongation; 0 cases of Torsades de Pointes across all clinical trials; no hERG inhibition at clinical Cmax |
| Comparator Or Baseline | Vorinostat: hERG IC50 = 322 nM (below Cmax of 1,200 nM); n = 146 cardiac ADRs (P < 0.05); n = 7 Torsades de Pointes cases. Romidepsin: FDA-mandated ECG monitoring for QTc prolongation risk |
| Quantified Difference | Absolute risk difference: 7 Torsades cases (vorinostat) vs. 0 (belinostat); cardiac ADR reporting rate ~33% of all HDACi ADRs attributable to vorinostat vs. substantially lower for belinostat |
| Conditions | Meta-analysis of WHO VigiAccess database (1976–2024), n = 12,779 total ADRs across 8 HDAC inhibitors; belinostat clinical trial pooled ECG data from Phase 1/2 studies at doses 150–1,200 mg/m² |
Why This Matters
For procurement in clinical or preclinical settings where cardiac safety is a critical exclusion criterion, belinostat's absence of hERG liability and QTc effects represents a decisive selection advantage over vorinostat and romidepsin.
- [1] Beleodaq (belinostat) FDA Package Insert. Section 12.2: Cardiac Electrophysiology—analysis of clinical ECG and belinostat plasma concentration data demonstrated no meaningful effect on cardiac repolarization; no cases of Torsades de Pointes. View Source
- [2] Begum R, Parsons JL, Jones AM. Adverse drug reaction profiles of histone deacetylase inhibitors. Sci Rep. 2025;15:35880. Vorinostat hERG IC50 = 322 nM vs. Cmax = 1,200 nM; n = 146 cardiac ADRs (P < 0.05); n = 7 Torsades de Pointes; vorinostat was the only HDACI to report any cases of torsades de pointes. View Source
- [3] Subramaniam S, Bates SE, Wright JJ, et al. HDAC inhibitors: Cardiotoxicity and paradoxical cardioprotective effect in ischemia-reperfusion myocardiocyte injury. 2025. FDA recommended ECG and electrolyte monitoring in patients before administration of vorinostat; romidepsin requires frequent, prolonged infusions and can cause heart dysrhythmias. View Source
